Azido(thiophen-2-yl)mercury
Description
Structure
2D Structure
Properties
CAS No. |
80095-78-9 |
|---|---|
Molecular Formula |
C4H3HgN3S |
Molecular Weight |
325.75 g/mol |
IUPAC Name |
azido(thiophen-2-yl)mercury |
InChI |
InChI=1S/C4H3S.Hg.N3/c1-2-4-5-3-1;;1-3-2/h1-3H;;/q;+1;-1 |
InChI Key |
BAVAURLLONOPCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)[Hg]N=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for Azido Thiophen 2 Yl Mercury
General Approaches to Organomercury(II) Compound Synthesis
The formation of a stable carbon-mercury (C-Hg) bond is the foundational step in synthesizing a vast array of organomercury compounds. thieme-connect.de These compounds are generally stable to air and water, making them versatile intermediates in organic synthesis. thieme-connect.de Two principal strategies dominate the landscape of organomercury synthesis: the alkylation of mercury(II) salts with potent organometallic reagents and the direct electrophilic mercuration of aromatic systems.
A widely employed and general route for creating C-Hg bonds is the reaction of mercury(II) halides with carbanion equivalents like Grignard reagents (R-MgX) and organolithium compounds (R-Li). chemeurope.comnptel.ac.in These highly reactive organometallic reagents effectively transfer an organic group to the mercury center, displacing a halide. nptel.ac.inwikipedia.org
The reaction typically involves treating a mercury(II) halide, such as mercury(II) chloride (HgCl₂), with two equivalents of the Grignard or organolithium reagent. This method is versatile, allowing for the synthesis of various dialkyl- or diarylmercury compounds. chemeurope.comwikipedia.org For instance, diethylmercury (B1204316) is produced by reacting mercury chloride with ethylmagnesium bromide. wikipedia.org Similarly, diphenylmercury (B1670734) can be prepared using phenylmagnesium bromide. chemeurope.com
Table 1: Examples of Alkylation Reagents for Organomercury Synthesis
| Precursor Reagent | Mercury Salt | Product Example | Reference |
|---|---|---|---|
| Ethylmagnesium bromide (Grignard) | Mercury(II) chloride | Diethylmercury | wikipedia.org |
| Phenylmagnesium bromide (Grignard) | Mercury(II) chloride | Diphenylmercury | chemeurope.com |
| Organolithium compounds | Mercury(II) halide | Diorganomercury(II) | thieme-connect.denptel.ac.in |
Electrophilic aromatic substitution (EAS) is another cornerstone of organomercury synthesis, providing a direct pathway to arylmercury compounds. libretexts.orgslideshare.net This method is particularly effective for electron-rich aromatic and heteroaromatic rings. chemeurope.com In this reaction, a mercury(II) salt acts as the electrophile, attacking the electron-rich ring system to form a C-Hg bond and displacing a proton. libretexts.orgbhu.ac.in
The reactivity of the mercurating agent is a critical factor, with mercury(II) trifluoroacetate (B77799) being more electrophilic and reactive than mercury(II) acetate (B1210297), which is, in turn, more reactive than mercury(II) chloride. Often, the reaction is performed with a more reactive salt like mercuric acetate, and the resulting organomercury acetate is then converted to the more stable chloromercuri derivative by treatment with a chloride salt solution.
Table 2: Common Reagents for Electrophilic Mercuration
| Reagent | Substrate Type | Notes | Reference |
|---|---|---|---|
| Mercury(II) acetate (Hg(OAc)₂) | Electron-rich arenes (e.g., phenol, thiophene) | The most common reagent; product can be converted to halide form. | bhu.ac.in |
| Mercury(II) chloride (HgCl₂) | Substituted thiophenes | Used to produce stable chloromercuri thiophenes. | researchgate.net |
| Mercury(II) trifluoroacetate (Hg(OCOCF₃)₂) | Aromatic compounds | Highly reactive, used for less reactive substrates. | libretexts.org |
Thiophene (B33073) is an electron-rich five-membered heterocycle that readily undergoes electrophilic substitution reactions, making it an ideal substrate for direct mercuration. uop.edu.pkpearson.com Its reactivity towards electrophiles is significantly greater than that of benzene (B151609). bhu.ac.in A standard laboratory procedure involves refluxing thiophene with aqueous mercuric acetate. bhu.ac.in This reaction leads to the formation of a (thiophen-2-yl)mercury acetate intermediate, which can then be treated with hydrochloric acid to yield the corresponding (thiophen-2-yl)mercury chloride. bhu.ac.in This method is also used to separate thiophene from benzene, as benzene is not mercurated under these conditions. bhu.ac.in
Electrophilic substitution on the thiophene ring exhibits strong regioselectivity. Substitution occurs preferentially at the C-2 (or α) position, as the cationic Wheland intermediate formed during the reaction is better stabilized by the sulfur atom's lone pair at this position compared to the C-3 (or β) position. bhu.ac.inacs.org
In cases where the C-2 position is already occupied by a substituent, electrophilic attack is directed to the other available α-position (C-5). For example, the mercuration of thiophene-2-carboxylic acid with mercury(II) chloride results in the formation of the C-5 mercurated product. This predictable outcome is crucial for the controlled synthesis of specifically substituted thiophene derivatives.
Table 3: Regioselectivity in Thiophene Mercuration
| Thiophene Substrate | Position of Mercuration | Reason for Selectivity | Reference |
|---|---|---|---|
| Unsubstituted Thiophene | C-2 (α-position) | Greater stability of the Wheland intermediate. | bhu.ac.inuop.edu.pk |
| 2-Substituted Thiophene | C-5 (other α-position) | Directing effect of the existing substituent and inherent ring reactivity. | researchgate.net |
Electrophilic Mercuration of Aromatic and Heteroaromatic Rings
Introduction of the Azido (B1232118) Ligand in Organomercury Systems
Once the (thiophen-2-yl)mercury halide precursor is synthesized, the final step is the introduction of the azido (–N₃) group. This is typically accomplished via a nucleophilic substitution or metathesis reaction.
The conversion of an organomercury(II) halide to an organomercury(II) azide (B81097) is a well-established transformation. researchgate.net This is achieved through a metathetical reaction where the halide ligand on the mercury atom is displaced by an azide anion from a metal azide salt. researchgate.net
Commonly used reagents for this purpose include silver azide (AgN₃) and sodium azide (NaN₃). researchgate.netrsc.org The reaction of an arylmercury halide, such as (thiophen-2-yl)mercury chloride, with silver azide leads to the formation of the desired arylmercury azide and the precipitation of the insoluble silver halide (e.g., AgCl), which helps to drive the reaction to completion. This method has been successfully used to synthesize a variety of stable arylmercury azides. researchgate.net
Table 4: Reagents for Azide Introduction
| Precursor | Reagent | Product | Reference |
|---|---|---|---|
| Organomercury(II) Halide (R-Hg-X) | Silver Azide (AgN₃) | Organomercury(II) Azide (R-Hg-N₃) | researchgate.net |
| Organomercury(II) Halide (R-Hg-X) | Sodium Azide (NaN₃) | Organomercury(II) Azide (R-Hg-N₃) | rsc.org |
| Diorganomercury (R₂Hg) | Chlorine Azide (ClN₃) | Organomercury(II) Azide (R-Hg-N₃) | researchgate.net |
Proposed Synthetic Strategies for Azido(thiophen-2-yl)mercury
Based on foundational organomercury chemistry, the synthesis of this compound can be logically approached through two primary strategies: a stepwise process involving the isolation of a key intermediate, and a more streamlined one-pot procedure.
Stepwise Functionalization and Isolation
A stepwise synthesis is a robust and common approach in organometallic chemistry, allowing for the purification and characterization of intermediates. This method for preparing this compound would logically proceed in two distinct steps:
Step 1: Mercuration of Thiophene
The initial step involves the direct mercuration of the thiophene ring to form a stable thiophen-2-ylmercury(II) salt. Thiophene is known to react with mercury(II) chloride (HgCl₂) to yield 2-thienylmercuric chloride. nih.gov This reaction is a classic example of electrophilic substitution on an electron-rich heterocycle. The reaction conditions can be controlled to favor the formation of the mono-mercurated product. epa.govresearchgate.net Using mercury(II) acetate [Hg(OAc)₂] is another common method for mercurating aromatic rings. wikipedia.org The reaction typically proceeds in a suitable solvent, and the resulting thiophen-2-ylmercury chloride or acetate can be isolated as a stable, often crystalline solid. epa.govresearchgate.net
Step 2: Azide Substitution
The second step is a nucleophilic substitution reaction where the halide or acetate group on the isolated thiophen-2-ylmercury intermediate is replaced by an azide group. This is typically achieved by reacting the organomercury halide with a metal azide, such as sodium azide (NaN₃) or silver azide (AgN₃), in an appropriate solvent. tutorchase.comresearchgate.net The reaction R-Hg-X + NaN₃ → R-Hg-N₃ + NaX is a general and effective method for preparing organomercury azides. tutorchase.comresearchgate.net The choice of solvent is crucial and often involves polar solvents to dissolve the inorganic azide salt. tutorchase.com
The following table summarizes representative reactions for each step, based on analogous transformations reported in the literature.
| Step | Reactants | Product | Typical Conditions | Reference |
| 1. Mercuration | Thiophene, Mercury(II) Chloride | Thiophen-2-ylmercury(II) Chloride | Aqueous media, often buffered | nih.govepa.gov |
| 2. Azidation | Arylmercury(II) Halide, Sodium Azide | Arylmercury(II) Azide | Polar solvent (e.g., water, alcohol) | tutorchase.comresearchgate.net |
| 2. Azidation | Arylmercury(II) Halide, Silver Azide | Arylmercury(II) Azide | Reaction to form covalent organomercury azides | researchgate.net |
Table 1: Stepwise Synthesis Analogs
Potential One-Pot Synthetic Considerations
A one-pot synthesis, where all reactants are combined in a single vessel without isolating intermediates, offers advantages in terms of efficiency and resource management. A potential one-pot synthesis of this compound would involve the simultaneous or sequential addition of thiophene, a mercury(II) salt, and an azide source.
For such a procedure to be successful, the reaction conditions must be compatible with all three components. For instance, the mercuration of thiophene with mercury(II) acetate could be performed, followed by the in-situ addition of sodium azide to the reaction mixture. This approach avoids the isolation of the intermediate thiophen-2-ylmercury acetate.
However, several challenges must be considered. The presence of the azide ion from the start could potentially interfere with the initial mercuration step by coordinating to the mercury(II) salt, forming mercury(II) azide species that may have different reactivity towards thiophene. Therefore, a sequential addition of reagents in the same pot would likely be the more viable strategy.
The development of one-pot syntheses for aryl azides directly from aromatic amines or nitroarenes has been a focus of modern synthetic chemistry, often utilizing specific reagents like tert-butyl nitrite (B80452) or catalytic systems to avoid the isolation of hazardous intermediates. nih.govorganic-chemistry.orgorganic-chemistry.orgresearchgate.net While not directly analogous to the mercuration pathway, these methodologies underscore the trend towards more streamlined synthetic routes. A one-pot procedure for this compound would require careful optimization of reaction parameters such as solvent, temperature, and order of reagent addition to maximize the yield of the desired product and minimize side reactions.
The following table outlines a hypothetical one-pot reaction scheme.
| Reactant 1 | Reactant 2 | Reactant 3 | Potential Product | Key Consideration |
| Thiophene | Mercury(II) Acetate | Sodium Azide | This compound | Sequential addition of NaN₃ after initial mercuration may be required to prevent interference. |
Table 2: Hypothetical One-Pot Synthesis
Advanced Spectroscopic Characterization
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the bonding within Azido(thiophen-2-yl)mercury. The key vibrational modes of interest are those associated with the azide (B81097) group, the thiophene (B33073) ring, and the mercury-carbon bond.
Identification and Analysis of Azide Group Vibrational Modes (νasym(N₃))
In addition to the asymmetric stretch, a weaker symmetric stretching mode (νsym(N₃)) is expected around 1340–1285 cm⁻¹. This mode is often weak or absent in the IR spectrum due to the symmetry of the vibration but can sometimes be observed in the Raman spectrum. The bending mode (δ(N₃)) typically appears in the 680–580 cm⁻¹ region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity | Assignment |
|---|---|---|---|---|
| νasym(N₃) | ~2100 | Strong | Weak | Asymmetric N₃ stretch |
| νsym(N₃) | ~1300 | Weak/Inactive | Medium | Symmetric N₃ stretch |
| δ(N₃) | ~630 | Medium | Weak | N₃ bending |
Characterization of Thiophene Ring Vibrations
The vibrational spectrum of the thiophene ring is characterized by several distinct modes. The C-H stretching vibrations of the aromatic ring are expected to appear in the region of 3120–3070 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically give rise to a series of bands in the 1550–1350 cm⁻¹ range. The in-plane C-H bending vibrations are generally found between 1250 cm⁻¹ and 1000 cm⁻¹, while the out-of-plane C-H bending vibrations produce strong absorptions in the 900–700 cm⁻¹ region. The ring breathing modes, which are characteristic of the entire ring system, are also expected and are often observed in the Raman spectrum. The substitution of a hydrogen atom with the bulky and heavy -HgN₃ group is expected to cause shifts in the positions and changes in the intensities of these bands compared to unsubstituted thiophene.
Elucidation of Mercury-Carbon Bond Vibrations
The direct vibration of the mercury-carbon (Hg-C) bond is expected at low frequencies, typically in the far-infrared region of the spectrum. For aryl mercury compounds, the Hg-C stretching vibration (ν(Hg-C)) is generally observed in the range of 300–200 cm⁻¹. This vibration is often weak in the infrared spectrum but may give rise to a more intense band in the Raman spectrum due to the high polarizability of the Hg-C bond. The identification of this band would be a direct confirmation of the covalent bond between the mercury atom and the thiophene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical information about the electronic environment of the thiophene ring.
¹H NMR Spectral Analysis of Thiophene Protons
The ¹H NMR spectrum of a 2-substituted thiophene ring is expected to show a characteristic pattern for the three remaining protons. In this compound, these protons are at the 3, 4, and 5-positions. The chemical shifts of these protons are influenced by the electronic effects of the -HgN₃ substituent. Mercury is known to be an electron-withdrawing group, which would lead to a downfield shift of the thiophene proton signals compared to unsubstituted thiophene.
The expected splitting pattern would be a doublet of doublets for H3 and H5, and a triplet-like signal (doublet of doublets) for H4, arising from the coupling between adjacent protons (J₃₄, J₄₅) and the long-range coupling across the sulfur atom (J₃₅).
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| H3 | 7.2 - 7.5 | dd | J₃₄ ≈ 3.5-4.0, J₃₅ ≈ 1.0-1.5 |
| H4 | 7.0 - 7.3 | dd | J₄₃ ≈ 3.5-4.0, J₄₅ ≈ 5.0-5.5 |
| H5 | 7.4 - 7.7 | dd | J₅₄ ≈ 5.0-5.5, J₅₃ ≈ 1.0-1.5 |
¹³C NMR Spectral Analysis of Carbon Framework
The ¹³C NMR spectrum will show four distinct signals for the four carbon atoms of the thiophene ring. The carbon atom directly attached to the mercury (C2) is expected to be significantly deshielded due to the electronegativity and the heavy atom effect of mercury. The chemical shifts of the other carbon atoms (C3, C4, and C5) will also be influenced by the -HgN₃ substituent.
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C2 | 150 - 160 |
| C3 | 128 - 132 |
| C4 | 126 - 130 |
| C5 | 130 - 135 |
¹⁹⁹Hg NMR Studies for Mercury Coordination Environment
¹⁹⁹Hg NMR spectroscopy is a powerful tool for directly probing the electronic environment of the mercury nucleus. The chemical shift (δ) of the ¹⁹⁹Hg nucleus is highly sensitive to the nature of the ligands bonded to the mercury atom. For this compound, the mercury atom is in a linear or near-linear coordination environment, bonded to a thiophen-2-yl group and an azide group.
The presence of the electron-rich thiophene ring and the nitrogen atom of the azide group will significantly influence the chemical shift. It is anticipated that the ¹⁹⁹Hg chemical shift for this compound would fall within the range observed for other organomercury compounds with similar ligands.
Table 1: Estimated ¹⁹⁹Hg NMR Chemical Shift Range for this compound
| Compound Class | Typical ¹⁹⁹Hg Chemical Shift Range (ppm) |
| Diorganomercury (R₂Hg) | 0 to -1500 |
| Organomercury Halides (RHgX) | -500 to -2000 |
| Organomercury Azides (RHgN₃) | Expected in a similar range to halides |
Note: Data is estimated based on general trends in ¹⁹⁹Hg NMR spectroscopy as direct experimental values for this compound are not available.
Investigation of Heteronuclear Coupling Constants (e.g., ¹⁹⁹Hg–¹³C, ¹⁹⁹Hg–¹H)
Heteronuclear coupling constants provide valuable information about the bonding and geometry of the molecule. The magnitude of the coupling between ¹⁹⁹Hg and adjacent ¹³C or ¹H nuclei is dependent on the s-character of the mercury hybrid orbital involved in the bond and the internuclear distance.
¹⁹⁹Hg–¹³C Coupling: Significant coupling is expected between the ¹⁹⁹Hg nucleus and the C2 carbon of the thiophene ring directly bonded to the mercury atom. The one-bond coupling constant, ¹J(¹⁹⁹Hg–¹³C), is typically large in organomercury compounds, often in the range of 1000 to 3000 Hz. This large value is indicative of a direct covalent bond. Smaller two- and three-bond couplings, ²J(¹⁹⁹Hg–¹³C) and ³J(¹⁹⁹Hg–¹³C), to other carbons in the thiophene ring would also be observable and would provide further structural information.
¹⁹⁹Hg–¹H Coupling: Coupling between ¹⁹⁹Hg and the protons of the thiophene ring would also be present. The three-bond coupling to the H3 proton, ³J(¹⁹⁹Hg–¹H), and the four-bond coupling to the H4 and H5 protons, ⁴J(¹⁹⁹Hg–¹H), would be observable. These coupling constants are generally smaller than the ¹⁹⁹Hg–¹³C couplings but are still informative.
Table 2: Predicted Heteronuclear Coupling Constants for this compound
| Coupling | Predicted Range (Hz) |
| ¹J(¹⁹⁹Hg–¹³C₂) | 1500 - 2500 |
| ²J(¹⁹⁹Hg–¹³C₃) | 50 - 150 |
| ³J(¹⁹⁹Hg–¹H₃) | 100 - 200 |
| ⁴J(¹⁹⁹Hg–¹H₄) | 20 - 50 |
| ⁴J(¹⁹⁹Hg–¹H₅) | 30 - 60 |
Note: These values are estimations based on typical coupling constants observed in other organomercury compounds.
Mass Spectrometry (MS)
Determination of Molecular Ion and Fragmentation Pathways
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule. The isotopic pattern of mercury, with its several naturally occurring isotopes, would result in a characteristic cluster of peaks for the molecular ion and any mercury-containing fragments.
The primary fragmentation pathway for aryl azides upon electron impact is the loss of a molecule of nitrogen (N₂), which is a very stable neutral species. researchgate.net This would lead to the formation of a highly reactive nitrene intermediate, which would likely not be directly observed but would influence subsequent fragmentation. The initial fragmentation of this compound is therefore predicted to be the loss of N₂ to form the [thiophen-2-ylmercury]+ cation.
Subsequent fragmentation would likely involve the cleavage of the carbon-mercury bond, leading to the formation of the thiophen-2-yl cation and a mercury radical, or the mercury cation and a thiophen-2-yl radical. Other potential fragmentations could involve the rupture of the thiophene ring.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (relative to most abundant Hg isotope) | Proposed Fragment |
| [M]+ | [C₄H₃SHgN₃]⁺ (Molecular Ion) |
| [M-28]+ | [C₄H₃SHg]⁺ |
| [Hg]+ | [Hg]⁺ |
| [C₄H₃S]+ | [Thiophen-2-yl]⁺ |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
Characterization of Electronic Transitions
The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within the thiophene ring and charge-transfer transitions involving the mercury and azide moieties. Thiophene itself exhibits strong π → π* transitions in the UV region. The presence of the mercury and azide substituents will likely cause a red shift (bathochromic shift) of these absorptions due to the extension of the conjugated system and the introduction of new electronic levels.
The azide group can also contribute to the electronic spectrum, although its transitions may be weaker or overlap with those of the thiophene ring. It is also possible to observe n → π* transitions associated with the non-bonding electrons on the sulfur and nitrogen atoms.
Table 4: Expected Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π | 250 - 350 | Thiophene ring |
| n → π | 300 - 400 | Sulfur and Nitrogen lone pairs |
| Charge Transfer | 350 - 450 | Ligand-to-Metal or Metal-to-Ligand |
Analysis of Band Gaps and Optical Properties
The optical band gap of a molecule is the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can be estimated from the onset of the absorption in the UV-Vis spectrum. For this compound, the conjugation within the thiophene ring, coupled with the influence of the mercury and azide groups, will determine the HOMO-LUMO gap.
Given that thiophene-containing conjugated materials often have band gaps in the range of 2-3 eV, a similar value can be anticipated for this compound. The specific band gap will influence its potential applications in optoelectronic devices.
Fluorescence, or the emission of light upon absorption of a photon, is a possible de-excitation pathway for the excited state of this compound. However, organomercury compounds are known to be efficient quenchers of fluorescence due to the heavy atom effect, which promotes intersystem crossing to the triplet state. Therefore, it is likely that this compound will exhibit weak fluorescence or be non-fluorescent at room temperature in solution. Any observed emission would likely be phosphorescence from the triplet state, especially at low temperatures.
Table 5: Estimated Optical Properties of this compound
| Property | Estimated Value |
| Optical Band Gap | 2.5 - 3.5 eV |
| Fluorescence | Likely weak or quenched |
An article on the advanced spectroscopic characterization of this compound cannot be generated as requested. Extensive searches for crystallographic data, including X-ray diffraction analysis, solid-state molecular and crystal structures, geometrical parameters (bond lengths, bond angles, and torsion angles), and details on intermolecular interactions and crystal packing for the specific compound "this compound" have yielded no relevant results.
The necessary experimental data to fulfill the detailed outline provided in the instructions are not available in the public domain through the conducted searches. While information exists for similarly named compounds, such as "Thiophene-2-carbonyl azide," this data is not applicable to the subject of the request. Therefore, a scientifically accurate and informative article strictly adhering to the provided outline for this compound cannot be constructed.
Theoretical and Computational Investigations of this compound
Information regarding the following specific areas of computational chemistry for this compound is currently absent from the available scientific literature:
Geometry Optimization and Energetic Landscapes: No data was found concerning the optimized molecular structure, bond lengths, bond angles, or potential energy surfaces.
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have not been reported.
Electronic Structure and Bonding Analysis: There are no available analyses of the electronic properties or the nature of the chemical bonds within the molecule.
Prediction of Vibrational Frequencies: Theoretical predictions of its infrared or Raman spectra are not documented.
Theoretical NMR Chemical Shift Predictions: No computational data on its expected NMR spectroscopic characteristics could be located.
Interaction Energy Calculations: Studies detailing the intermolecular forces or interaction energies of this compound are not present in the searched resources.
While the compound is listed in chemical inventories, such as those maintained by government environmental agencies, the in-depth computational research required to fulfill the specific article outline does not appear to have been published or made publicly accessible. Therefore, the creation of data tables and detailed research findings for the requested theoretical and computational investigations is not possible at this time.
Theoretical and Computational Investigations
Mechanistic Studies through Computational Modeling
Computational modeling is instrumental in elucidating the complex mechanisms of chemical reactions. For Azido(thiophen-2-yl)mercury, this involves exploring the azidomercuration of thiophene (B33073), a process that can be understood as a variation of electrophilic aromatic substitution.
Computational studies on the mercuration of aromatic compounds suggest a stepwise mechanism involving the formation of intermediate complexes. libretexts.orgmasterorganicchemistry.com The reaction pathway for the formation of this compound can be postulated as follows:
Formation of the Electrophile: In a solution containing a mercury(II) salt (e.g., Hg(OAc)₂) and sodium azide (B81097), a highly electrophilic mercury species, potentially [HgN₃]⁺, is generated.
π-Complex Formation: The electrophilic mercury species approaches the thiophene ring, forming a π-complex where the mercury ion interacts with the π-electron system of the thiophene.
Transition State to σ-Complex: From the π-complex, the reaction proceeds through a transition state to form a σ-complex, also known as an arenium ion. In this intermediate, the mercury atom is covalently bonded to the C2 carbon of the thiophene ring, and the aromaticity of the ring is temporarily disrupted. The positive charge is delocalized across the remaining four atoms of the thiophene ring. Density Functional Theory (DFT) calculations are a common method for modeling such transition states. researchgate.netresearchgate.netyoutube.combohrium.comyoutube.com
Deprotonation: A base in the reaction mixture abstracts a proton from the C2 carbon, leading to the restoration of the aromaticity of the thiophene ring and the formation of the final product, this compound. This step is typically fast. masterorganicchemistry.com
The energy profile of this reaction pathway can be computationally modeled to determine the activation energies of the transition states and the relative stabilities of the intermediates.
The simulation of intermediates in the azidomercuration of thiophene provides a deeper understanding of the reaction mechanism. The two key intermediates are the π-complex and the σ-complex.
The π-Complex: In this intermediate, the electrophilic mercury species is weakly associated with the face of the thiophene ring. Computational models can predict the geometry and binding energy of this complex. The interaction is characterized by the delocalized sharing of electron density between the mercury ion and the π-system of the thiophene.
The σ-Complex (Arenium Ion): This is a more stable intermediate compared to the transition state leading to its formation. masterorganicchemistry.com Computational simulations can provide detailed information about the geometry of this cation, including bond lengths and angles. The C-Hg bond is fully formed, and the carbon atom at the site of attack becomes sp³ hybridized. The positive charge is distributed throughout the thiophene ring, primarily at the sulfur atom and the remaining sp² hybridized carbon atoms. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. For thiophene, substitution at the α-position (C2) leads to a more stable σ-complex compared to substitution at the β-position (C3). researchgate.net
Computational methods such as DFT can be employed to visualize the molecular orbitals of these intermediates, further elucidating the nature of the bonding and charge distribution.
Analysis of Mercury Coordination Environment and Metallophilic Interactions
The coordination environment of the mercury atom in this compound is of significant interest, as are the potential for weaker, non-covalent interactions that can influence its solid-state structure.
The stability and reactivity of this compound are largely determined by the strengths of the Hg-C and Hg-N bonds. Computational chemistry provides tools to quantify these bond strengths through methods such as bond dissociation energy (BDE) calculations.
Hg-C Bond: The covalent bond between the mercury atom and the C2 carbon of the thiophene ring is a defining feature of this molecule. DFT and Quantum Theory of Atoms in Molecules (QTAIM) have been used to investigate Hg-C bonds in similar organomercury compounds. nih.gov The strength of this bond is influenced by the hybridization of the carbon atom and the electronic nature of the thiophene ring.
Hg-N Bond: The bond between the mercury atom and the nitrogen atom of the azide group is also a crucial aspect of the molecule's structure. The azide ligand can coordinate to the mercury center, and computational studies can elucidate the nature of this interaction. rsc.orgnih.gov
While specific computational data for this compound is not available, the following table presents representative bond lengths and strengths for analogous organomercury compounds, providing an estimate of the expected values.
| Bond | Compound | Computational Method | Bond Length (Å) | Bond Dissociation Energy (kcal/mol) |
| Hg-C | Phenylmercury chloride | DFT | 2.06 | 65 |
| Hg-C | Methylmercury chloride | DFT | 2.05 | 55 |
| Hg-N | Mercury(II) azide | DFT | 2.15 | 40 |
Note: The data in this table is illustrative and derived from general computational studies on organomercury compounds. The actual values for this compound may vary.
In the solid state, organomercury compounds can exhibit metallophilic interactions, which are weak, attractive forces between closed-shell metal ions. ias.ac.in For mercury, these are termed "mercurophilic interactions." acs.org These interactions, while weaker than covalent bonds, can play a significant role in determining the crystal packing and photophysical properties of the compound.
Computational methods can be used to assess the potential for and strength of intra- and intermolecular Hg···Hg contacts. These calculations can predict the optimal geometries for such interactions and estimate their stabilization energies. The presence of short Hg···Hg distances in the crystal structure, typically less than the sum of the van der Waals radii of mercury (around 3.0-3.5 Å), is indicative of mercurophilic interactions. acs.org
While the crystal structure of this compound has not been reported, computational modeling could predict its likely packing arrangements and the presence of any significant Hg···Hg contacts. These interactions are often directional and can lead to the formation of dimers, chains, or more complex supramolecular architectures in the solid state. ias.ac.inirphouse.com
Reactivity and Transformation Studies
Cleavage Reactions of the Mercury-Carbon Bond
The bond between the mercury atom and the thiophene (B33073) ring is a key feature of Azido(thiophen-2-yl)mercury, and its cleavage is central to the compound's synthetic utility. Organomercury compounds are known for the controlled conditions under which their Hg-C bonds can be broken, making them valuable intermediates in synthesis. wikipedia.org
Electrophilic Cleavage (SE) Mechanisms
The mercury-carbon bond in organomercury compounds is susceptible to cleavage by various electrophiles. This process, known as electrophilic cleavage (SE), is a fundamental reaction of this class of compounds. The reaction generally proceeds via an SE2 mechanism, which involves a concerted process of bond breaking and bond formation. researchgate.net For instance, the protonolysis of the Hg-C bond, often catalyzed by the coordination of other species to the mercury center, is a common example of electrophilic cleavage. acs.orgnih.gov Studies on related organomercury compounds have shown that increasing the coordination number of the mercury atom can enhance the rate of protolytic cleavage. nih.gov This is attributed to an increase in the negative charge on the carbon atom of the Hg-C bond, making it more susceptible to electrophilic attack. nih.gov
In the context of this compound, electrophiles would attack the carbon atom of the thiophene ring that is bonded to the mercury, leading to the displacement of the mercury-azide group. The thiophene ring itself, being an electron-rich aromatic system, can influence the reactivity of the Hg-C bond. The soft sulfur atom in the thiophene ring can also potentially interact with the soft Lewis acid mercury(II) center, which might affect the bond's susceptibility to cleavage. rsc.org
Transmetalation Reactions Involving this compound
Transmetalation is a process in organometallic chemistry that involves the transfer of an organic group from one metal to another. wikipedia.orgchemeurope.comnumberanalytics.com This reaction is a cornerstone of many catalytic cross-coupling reactions and a versatile method for the synthesis of various organometallic reagents. wikipedia.orgfiveable.meresearchgate.net The general form of a transmetalation reaction is M₁–R + M₂–R′ → M₁–R′ + M₂–R. wikipedia.org
This compound can participate in transmetalation reactions where the thiophen-2-yl group is transferred to another metal center. wikipedia.org The driving force for this reaction is often the formation of a more thermodynamically stable organometallic compound, which is influenced by the electronegativity of the metals involved. wikipedia.org For example, organomercury compounds can react with more electropositive metals like aluminum to transfer the organic ligand. wikipedia.org This process allows for the generation of a variety of organometallic compounds of both main group and transition metals. researchgate.net The resulting organometallic species can then be used in a wide range of subsequent chemical transformations.
Reactions of the Azido (B1232118) Ligand
The azido group (–N₃) is a versatile functional group known for its participation in a variety of chemical transformations, most notably 1,3-dipolar cycloadditions. mdpi.comresearchgate.netnih.gov This reactivity is a key aspect of the chemical profile of this compound.
1,3-Dipolar Cycloaddition Reactions (Click Chemistry)
1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocyclic rings. wikipedia.orgijrpc.com The reaction between an azide (B81097) (a 1,3-dipole) and a dipolarophile, such as an alkyne or an alkene, is a prominent example of this reaction class, often referred to as the Huisgen cycloaddition. wikipedia.orgwikipedia.org This reaction forms the basis of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.org
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen cycloaddition, yielding 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgfrontiersin.orgnih.gov This reaction has found widespread application in various fields, including medicinal chemistry and materials science. nih.govnih.govmdpi.com The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide. nih.govnih.gov
Organomercury azides can serve as the azide component in CuAAC reactions. The reaction of this compound with a terminal alkyne in the presence of a copper(I) catalyst would be expected to produce a 1-(thiophen-2-ylmercurio)-4-substituted-1H-1,2,3-triazole. The reaction is known for its tolerance of a wide variety of functional groups and can often be performed under mild, aqueous conditions. ijrpc.comfrontiersin.org The use of ligands can further enhance the efficiency and scope of the CuAAC reaction. frontiersin.orgnih.gov
| Reactant 1 | Reactant 2 (Alkyne) | Catalyst | Product Type |
|---|---|---|---|
| This compound | Terminal Alkyne (R-C≡CH) | Copper(I) | 1-(thiophen-2-ylmercurio)-4-substituted-1H-1,2,3-triazole |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that utilizes strained cycloalkynes. magtech.com.cnnih.govresearchgate.net The high ring strain of the cycloalkyne provides the driving force for the reaction, allowing it to proceed rapidly at or near physiological temperatures without the need for a toxic copper catalyst. magtech.com.cnnih.gov This has made SPAAC a valuable tool for bioconjugation and labeling in living systems. magtech.com.cnnih.gov
In a SPAAC reaction, this compound would react with a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, to form a triazole product. frontiersin.orgmagtech.com.cn The reaction is highly efficient and bioorthogonal, meaning it does not interfere with biological processes. magtech.com.cnresearchgate.net The rate of the SPAAC reaction can be tuned by modifying the structure of the cycloalkyne. nih.govrsc.org
| Reactant 1 | Reactant 2 (Strained Alkyne) | Conditions | Product Type |
|---|---|---|---|
| This compound | Cyclooctyne Derivative | Catalyst-free, mild conditions | Fused triazole-thiophen-2-ylmercury adduct |
Schmidt-Type Rearrangements
The Schmidt reaction and its variants involve the reaction of an azide with an electrophilic carbon center, typically a carbocation or a protonated carbonyl group, followed by a rearrangement that expels dinitrogen (N₂). wikipedia.org While direct intermolecular Schmidt reactions with this compound are not extensively documented, the potential for intramolecular Schmidt-type rearrangements exists, particularly where a carbocation can be generated elsewhere in the molecule or in an attached substituent.
This reactivity is analogous to processes observed in other systems where an azide and a carbocation are generated within the same molecule. umich.edu For instance, the treatment of specific azidoalkenes with a strong acid like triflic acid induces protonation of the double bond to form a carbocation. This electrophilic center is then intramolecularly trapped by the tethered azide group, forming a secondary aminodiazonium ion. This intermediate subsequently undergoes a highly regioselective rearrangement to yield bridged bicyclic products. umich.edu
Should the thiophene ring of this compound be substituted with a group capable of forming a stable carbocation (e.g., an alkenyl or alcohol substituent), a similar intramolecular pathway could be envisioned. The key steps would involve:
Generation of a carbocation on a side chain.
Intramolecular nucleophilic attack by the nitrogen atom of the mercury-bound azide.
Rearrangement with the expulsion of N₂ gas.
The table below outlines a hypothetical reaction based on established intramolecular Schmidt reactions.
Table 1: Hypothetical Intramolecular Schmidt-Type Rearrangement
| Reactant Moiety | Reagent/Condition | Key Intermediate | Potential Product Class |
| Alkenyl-substituted thienylmercury azide | Protic Acid (e.g., Triflic Acid) | Aminodiazonium ion | Fused or Bridged Heterocycle |
The regioselectivity of such rearrangements is often controlled by stereoelectronic factors, with the group anti-periplanar to the N-N₂ bond preferentially migrating. umich.edu
Thermal and Photochemical Reactivity of the Azide Group
Organic azides are well-known for their reactivity under thermal or photochemical stimulation, which typically leads to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. rsc.orgresearchgate.net The decomposition of this compound is expected to follow this general pathway.
Thermal Reactivity: Upon heating, this compound would likely undergo decomposition to form the corresponding (thiophen-2-yl)mercurial nitrene. The primary step is the cleavage of the N-N₂ bond, which is the rate-determining step in the thermal decomposition of many organic azides. rsc.org The resulting nitrene is a highly reactive intermediate that can undergo several subsequent reactions, such as dimerization to form an azo compound or insertion into C-H bonds if suitable substrates are present.
Photochemical Reactivity: Photolysis, often using UV light, provides an alternative method for generating the nitrene intermediate from the azide. researchgate.netrsc.org The photochemical decomposition of azides can proceed through either a singlet or triplet nitrene, depending on the conditions, which influences the subsequent reaction pathways. researchgate.net For instance, photolysis of related vinyl azides has been shown to proceed efficiently, even with visible blue light, to generate intermediates for cyclization reactions. rsc.org
The general decomposition pathway is summarized below:
C₄H₃S-Hg-N₃ → [C₄H₃S-Hg-N:] + N₂
The resulting mercurial nitrene is an electron-deficient species whose fate depends on the reaction environment. In an inert solvent, it might dimerize. In the presence of other reagents, it could participate in addition or insertion reactions.
Reactions Involving the Thiophene Moiety
The thiophene ring itself is a reactive component of the molecule, susceptible to electrophilic attack and capable of coordinating to other metals through its sulfur atom.
Functionalization of the Thiophene Ring (e.g., Electrophilic Aromatic Substitution)
Thiophene is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, with a preference for reaction at the C2 (α) position. wikipedia.orgpearson.com The presence of the azidomercury (-HgN₃) group at the C2 position influences subsequent substitution reactions. Organomercury substituents are known to be susceptible to electrophilic cleavage, a reaction termed ipso-substitution. escholarship.org
In this reaction, an incoming electrophile (E⁺) attacks the carbon atom already bearing the mercury substituent, displacing the mercuric salt. This provides a pathway to introduce a variety of functional groups at the position of mercuration.
E⁺ + C₄H₃S-HgN₃ → C₄H₃S-E + HgN₃⁺
Alternatively, the mercury substituent could direct an incoming electrophile to other positions on the ring, although ipso-substitution is a common pathway for arylmercury compounds. escholarship.org The table below details potential electrophilic substitution reactions.
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Electrophile (E⁺) | Potential Product |
| Halogenation | Br⁺, Cl⁺ | 2-Halothiophene |
| Nitration | NO₂⁺ | 2-Nitrothiophene |
| Acylation | RCO⁺ | 2-Acylthiophene |
These reactions demonstrate the utility of thienylmercury compounds as intermediates for synthesizing specifically substituted thiophenes.
Coordination Behavior of the Thiophene Sulfur Atom with Other Metal Centers
The sulfur atom of the thiophene ring possesses lone pairs of electrons and can act as a soft Lewis base, enabling it to coordinate to soft Lewis acidic metal centers. ysu.edu This coordination can lead to the formation of multi-metallic complexes or coordination polymers where the entire this compound molecule acts as a ligand. ysu.edu For example, the sulfur atom in other thienyl-containing ligands has been shown to coordinate to metals like Rhenium (Re). researchgate.net This interaction can sometimes occur in conjunction with coordination to other parts of the molecule, such as nitrogen atoms, leading to chelate or bridging structures. researchgate.net
Intermolecular and Intramolecular Reactivity Pathways
This compound possesses multiple reactive sites, leading to a competition between various intermolecular and intramolecular reaction pathways depending on the specific conditions.
Intramolecular Pathways: As discussed, an intramolecular Schmidt-type rearrangement could occur if a suitable carbocation-forming group is present on the thiophene ring. umich.educhimia.ch This pathway would involve the azide group reacting internally within the same molecule. Another intramolecular possibility involves the decomposition of the azide to a nitrene, which could then potentially insert into a C-H bond on a substituent on the thiophene ring.
Intermolecular Pathways: Intermolecular reactions involve the interaction of one molecule of this compound with another molecule or a different reagent. Examples include:
The dimerization of the mercurial nitrene intermediate after thermal or photochemical decomposition to form an azo compound.
The reaction of the thiophene ring with an external electrophile, leading to ipso-substitution. escholarship.org
The coordination of the thiophene sulfur atom to an external metal center, forming a new complex. researchgate.net
The dominant reaction pathway is determined by the reaction conditions. For example, photochemical conditions would favor reactions of the azide group, researchgate.net while the presence of a strong electrophile would promote substitution on the thiophene ring. escholarship.org
Potential Applications in Advanced Chemical Synthesis
Azido(thiophen-2-yl)mercury as a Precursor in Organometallic Synthesis
Organomercury compounds are well-established precursors for transmetalation reactions, a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. wikipedia.org this compound can serve as a valuable reagent for transferring the "thiophen-2-yl" group to other metals. This process is crucial for synthesizing a wide array of organometallic complexes that are otherwise difficult to access. For instance, the reaction of an organomercurial with a different metal salt can yield a new organometallic compound, with the mercury being replaced.
This reactivity pattern is seen in related organomercurials. For example, 3,4-bis(chloromercurio)-2,5-dimethylthiophene has been used to synthesize distannadithiophenes through a transmetalation reaction with tin. researchgate.net Similarly, this compound could foreseeably react with salts or complexes of transition metals like palladium, gold, or copper to generate novel thienyl-metal complexes. waikato.ac.nzmdpi.com These resulting complexes often exhibit unique catalytic, optical, or electronic properties, making them targets for further research. The azide (B81097) ligand (–N₃) can also participate in complex coordination behavior or be displaced during these transformations. researchgate.net
Role in the Preparation of Complex Thiophene-Functionalized Architectures
The thiophene (B33073) unit is a fundamental building block for a vast range of functional organic materials, including semiconductors, light-harvesting chromophores, and electroluminescent substances. encyclopedia.pubrsc.org The controlled introduction of thiophene moieties is a key challenge in the synthesis of these materials. This compound provides a direct route to introduce a thienyl group onto various molecular scaffolds.
The carbon-mercury bond can be cleaved under specific conditions, such as in the presence of palladium catalysts, to form new carbon-carbon bonds (a cross-coupling reaction). wikipedia.org This would allow the thiophene ring from this compound to be coupled with other organic molecules, such as aryl halides or alkynes, leading to the construction of complex, conjugated systems. Such methods are essential for creating extended π-conjugated materials where the precise arrangement of thiophene units dictates the electronic properties. encyclopedia.pubrsc.org
Furthermore, the azide functional group offers an additional site for chemical modification. The azide can undergo highly efficient and specific reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". masterorganicchemistry.combaseclick.eu This dual functionality—a transferable thienyl group and a reactive azide—makes this compound a potentially powerful tool for synthesizing intricate, bifunctional thiophene-based architectures. A synthetic strategy could involve first incorporating the thienyl group via the mercury center and then using the azide to attach another functional component, such as a polymer chain or a biomolecule. researchgate.net
Development of Novel Reagents for Organic Transformations
Organomercury compounds and azides are independently valuable classes of reagents in organic synthesis. acs.orgthieme-connect.dekit.edu this compound combines the characteristics of both, opening possibilities for novel reactivity.
The azide group itself is a versatile functional group. wikipedia.orgbritannica.com It is a good nucleophile, can be reduced to a primary amine, and participates in various rearrangements and cycloadditions. masterorganicchemistry.combaseclick.eu For example, the reaction of azides with alkynes to form triazoles is a cornerstone of modern chemical ligation. baseclick.eu The presence of the organomercury portion could influence the reactivity of the azide.
Arylmercury azides stabilized by intramolecular coordination have been synthesized and studied, demonstrating that the interplay between the mercury center and the azide ligand can lead to stable, isolable compounds with defined structures. researchgate.net The reactivity of these compounds can be harnessed for specific transformations. For example, the azide group can be transferred to other substrates, or the entire [HgN₃] moiety might participate in novel cycloaddition or insertion reactions. The development of such reagents is driven by the need for new methods that offer unique selectivity or reactivity compared to existing protocols.
Table 1: Potential Reactions Involving the Azide Moiety
| Reaction Type | Reactant | Product | Significance |
|---|---|---|---|
| [3+2] Cycloaddition (Click Chemistry) | Alkyne | 1,2,3-Triazole | Forms stable heterocyclic links for materials and bioconjugation. masterorganicchemistry.combaseclick.eu |
| Staudinger Reduction | Phosphine (e.g., PPh₃) | Amine | Mild method for synthesizing primary amines. kit.edu |
| Curtius Rearrangement | Heat or UV light (on acyl azide) | Isocyanate | A route to amines, urethanes, and ureas. britannica.com |
| Nitrene Formation | Heat or UV light | Nitrene intermediate | Highly reactive species for C-H insertion and polymer crosslinking. mdpi.com |
Application in the Construction of Functional Materials and Coordination Polymers
Coordination polymers (CPs) are materials constructed from metal ions linked by organic ligands, forming one-, two-, or three-dimensional networks. mdpi.comresearchgate.net These materials are of great interest for applications in gas storage, catalysis, and sensing. The azide ligand is well-known for its ability to act as a bridge between metal centers, leading to a diverse range of structural topologies and interesting magnetic properties in coordination polymers. mdpi.com
This compound could serve as a unique building block for such materials. The thiophene's sulfur atom and the azide's nitrogen atoms can all act as potential coordination sites for other metal ions. rsc.orgresearchgate.net The mercury atom itself can participate in forming heterometallic structures. mdpi.com This could lead to the formation of novel mercury-containing coordination polymers where the thienyl and azido (B1232118) groups direct the assembly of the final structure. For example, lead(II)-azido coordination polymers have been synthesized and used as precursors to prepare lead oxide nanomaterials. mdpi.com Similarly, polymers derived from this compound could be precursors for mercury-containing nanomaterials or thin films with specific electronic or catalytic functions.
The incorporation of azide groups into materials like covalent organic frameworks (COFs) or polymers also allows for post-synthetic modification via click chemistry, enabling the covalent attachment of other functional molecules to the material's surface or within its pores. wiley.com An azido-functionalized thiophene monomer has been used to create cross-linkable low-bandgap polymers for organic electronics, demonstrating the utility of this combination of functional groups. researchgate.net
Q & A
Q. What are the common synthetic routes for preparing Azido(thiophen-2-yl)mercury?
The synthesis typically involves reacting a thiophen-2-yl mercury precursor (e.g., bromo(thiophen-2-yl)mercury) with an azide source under controlled conditions. Cyclomercuration via C–H activation, as demonstrated in cyclomercurated compounds (e.g., chlorido(aryl)mercury derivatives), is a viable pathway . Diazotransfer reactions, such as converting a 2′-amino precursor to an azido group using fluorosulfuryl azide (FSO₂N₃), could also be adapted for this compound . Safety protocols for handling shock-sensitive azides and mercury toxicity must be strictly followed .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FTIR spectroscopy : Identifies the azido group via its distinct N₃ stretching vibration (~2100 cm⁻¹), with environmental sensitivity allowing detection of structural changes .
- NMR spectroscopy : Reveals thiophene proton environments and Hg coupling patterns (e.g., Hg-H coupling) .
- X-ray crystallography : Provides definitive structural data. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule mercury complexes . For example, monoclinic P2₁/c symmetry observed in related thiophene-mercury compounds may guide space group assignment .
Q. What safety precautions are essential when handling this compound?
Due to mercury’s neurotoxicity and azide explosivity, researchers must:
- Use fume hoods and personal protective equipment (PPE).
- Avoid metal contamination (e.g., with copper or lead) to prevent unintended detonation.
- Follow disposal protocols for mercury waste and azide decomposition (e.g., quenching with NaNO₂). Guidelines from pharmaceutical impurity studies on azido compounds are instructive .
Advanced Research Questions
Q. How does the crystal packing of this compound compare to halogenated analogs like bromo(thiophen-2-yl)mercury?
Hirshfeld surface analysis can quantify intermolecular interactions (e.g., Hg–N vs. Hg–S bonds). For instance, bromo(thiophen-2-yl)mercury ( ) exhibits Hg–Br interactions, while the azido analog may form Hg–N₃ hydrogen bonds or π-stacking via the thiophene ring. Comparative studies with dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl) derivatives highlight packing differences driven by substituent electronegativity .
Q. What challenges arise in stabilizing the azido group during synthetic or catalytic applications?
The azido group’s thermal and mechanical sensitivity requires:
- Mild reaction conditions (e.g., low temperatures, inert atmospheres).
- Avoiding high-energy mixing or grinding.
- Analytical validation via LC-MS/MS to detect decomposition products (e.g., nitrosamines) . Computational modeling (DFT) of Hg–N₃ bond dissociation energy can predict stability under varying conditions .
Q. Can this compound serve as a precursor for click chemistry or catalytic applications?
The azido group enables Huisgen cycloaddition (e.g., with alkynes) to form triazoles, as seen in DNA/RNA click modifications . However, mercury’s reactivity may interfere with transition-metal catalysts (e.g., Cu in click reactions). Alternative strategies, such as hypervalent iodine-mediated azidation (), could bypass these limitations.
Q. How do computational methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) studies can model:
- Hg–N₃ bond strength and reaction pathways (e.g., ligand substitution).
- Electronic effects of the thiophene ring on mercury’s electrophilicity. Comparative analysis with phenylmercury azides ( ) reveals steric and electronic differences impacting reactivity .
Methodological Guidance
- Synthetic Design : Prioritize C–H activation methods for cyclomercuration to avoid pre-functionalized substrates .
- Data Contradictions : If crystallographic data conflicts with spectroscopic results (e.g., unexpected bond lengths), re-examine refinement parameters in SHELX or consider twinning/ disorder effects .
- Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions, ensuring alignment with gaps in organomercury chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
